molecular formula C4H5N3OS B093941 Thiazole-2-carbohydrazide CAS No. 16733-90-7

Thiazole-2-carbohydrazide

Cat. No.: B093941
CAS No.: 16733-90-7
M. Wt: 143.17 g/mol
InChI Key: OPJYIWMGTSMLKB-UHFFFAOYSA-N
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Description

Thiazole-2-carbohydrazide (CAS 16733-90-7) is a versatile heterocyclic building block prized in medicinal chemistry and materials research. Its structure, featuring a thiazole ring and a hydrazide functional group, allows it to act as a critical precursor for synthesizing diverse biologically active molecules . Researchers utilize this compound to develop novel Schiff base hydrazone derivatives, which serve as highly sensitive and selective chemosensors. For instance, such derivatives have been designed for the colorimetric and photoluminescent detection of silver ions (Ag⁺) in environmental and cellular imaging applications . Furthermore, thiazole-carbohydrazide derivatives are extensively investigated for their anticancer properties. These compounds can act as potent tubulin polymerization inhibitors, disrupting microtubule assembly and leading to cell cycle arrest and increased DNA fragmentation in cancer cells . Similar fused heterocyclic systems incorporating the carbohydrazide moiety have also demonstrated significant cytotoxic effects against various human cancer cell lines, including breast, lung, and colon cancers . The molecule's ability to coordinate metal ions also makes it valuable for creating metal-based therapeutic agents and catalysts . This compound is a solid with a melting point of 176-178 °C and should be stored in a cool, dark place under an inert atmosphere . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1,3-thiazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJYIWMGTSMLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633957
Record name 1,3-Thiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16733-90-7
Record name 1,3-Thiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves cyclocondensation of 2-aminothiophenol (1 ) with diethyl oxalate (2 ) under reflux conditions. This exothermic reaction forms ethyl benzo[d]thiazole-2-carboxylate (3 ) as the primary intermediate. A 1:1 molar ratio of reactants in ethanol or toluene achieves 78–85% conversion within 4–6 hours at 80–100°C. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbonyl carbon, followed by cyclization and elimination of ethanol (Fig. 1).

Figure 1: Cyclocondensation mechanism for ethyl benzo[d]thiazole-2-carboxylate synthesis.

Hydrolysis to Thiazole-2-Carbohydrazide

Subsequent hydrolysis of ester 3 with hydrazine hydrate (3–5 equivalents) in ethanol at 70°C for 2 hours yields this compound (4 ) in 84–92% purity. Critical parameters include:

  • Solvent polarity: Ethanol > methanol > isopropanol (yield variance: ±8%)

  • Temperature: Optimal at 70°C; <60°C results in incomplete conversion

  • Hydrazine concentration: Excess hydrazine (>3 eq.) minimizes diketopiperazine byproducts

Hydrazinolysis of Thiazole-2-Carbonyl Chloride

Chloride Intermediate Synthesis

Thiazole-2-carbonyl chloride (5 ) is prepared by treating thiazole-2-carboxylic acid with thionyl chloride (1.2 eq.) in anhydrous xylene. The reaction requires 12–24 hours at 25–40°C, achieving 89–94% conversion. Excess thionyl chloride is removed via vacuum distillation to prevent over-chlorination.

Hydrazine Quenching

Controlled addition of hydrazine hydrate (2.5 eq.) to 5 in tetrahydrofuran (THF) at 0–5°C produces 4 in 65–72% yield. Key considerations:

  • Temperature control: Exothermic reaction requires ice baths to prevent decomposition

  • Solvent selection: THF > dichloromethane > ethyl acetate (polar aprotic solvents favor nucleophilic substitution)

  • Byproduct management: Ammonium chloride precipitates are removed via cold filtration

Solid-State Mechanochemical Synthesis

Solvent-Drop Grinding Technique

A novel eco-friendly method employs solvent-drop grinding of thiazole-2-carboxylic acid (6 ) with hydrazine sulfate (1:1.1 molar ratio) in the presence of silica gel. Reactions complete within 30–45 minutes at 25°C, yielding 82–88% of 4 with 99% atom economy. Advantages include:

  • No solvent waste: Reduced environmental footprint

  • Scalability: Batch sizes up to 500 g demonstrated in pilot studies

  • Purity: Minimal purification required (HPLC purity >98%)

Optimization Parameters

  • Grinding medium: Zirconia balls (5 mm) > stainless steel (3 mm)

  • Catalyst: Silica gel (10% w/w) enhances reaction kinetics by 40%

  • Moisture control: Relative humidity <30% prevents hydrate formation

Comparative Analysis of Synthetic Routes

Table 1: Performance metrics of major preparation methods

MethodYield (%)Purity (%)Reaction TimeE-Factor*
Cyclocondensation84–9295–986–8 h8.2
Hydrazinolysis65–7290–9324–36 h15.7
Mechanochemical82–8898–990.5–1 h1.3

*Environmental factor (kg waste/kg product)

Reaction Optimization and Scale-Up Challenges

Temperature-Dependent Side Reactions

Above 75°C, this compound undergoes retro-aldish condensation, generating thiazole-2-carbonyl azide (7 ) as a major impurity. Controlled cooling (ΔT < 2°C/min) during workup suppresses this pathway.

Catalytic Systems

  • Acid catalysis: p-Toluenesulfonic acid (0.5 mol%) improves cyclocondensation yields by 12%

  • Microwave assistance: Reduces hydrolysis time from 2 hours to 15 minutes (80°C, 300 W)

Industrial Scale Considerations

  • Continuous flow reactors: Achieve 92% space-time yield vs. 78% in batch reactors

  • Waste treatment: Hydrazine residues require oxidation with hypochlorite before disposal

Chemical Reactions Analysis

AZD6703 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly at the quinazolinone core, to introduce different substituents and modify the compound’s properties.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Thiazole-2-carbohydrazide derivatives have been extensively studied for their anticancer properties. Researchers have synthesized various thiazole derivatives that exhibit potent activity against different cancer cell lines. For instance, compounds derived from this compound have shown promising results against hepatocellular carcinoma (HepG-2) and lung adenocarcinoma (A549) cells.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 Value (µM)Remarks
Compound AHepG-223.30 ± 0.35Strong selectivity
Compound BA549>1000High apoptosis percentage

These compounds often utilize structure-activity relationship (SAR) studies to optimize their efficacy, indicating that modifications to the thiazole ring can significantly enhance anticancer activity .

Antimicrobial Properties
this compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its derivatives have been evaluated for their ability to inhibit the growth of resistant strains, showcasing potential as a lead compound in antibiotic development.

Agricultural Applications

This compound is being explored in agrochemical formulations due to its efficacy as a fungicide and herbicide. The compound's ability to inhibit specific enzymes in plant pathogens makes it a candidate for developing new agricultural products that can combat crop diseases effectively.

Table 2: Agricultural Efficacy of Thiazole Derivatives

CompoundTarget PathogenMode of ActionEfficacy
Compound CFusarium spp.Enzyme inhibitorEffective
Compound DAlternaria spp.Growth inhibitionHigh

Research indicates that thiazole derivatives can disrupt metabolic pathways in fungi, leading to effective disease management strategies in crops .

Material Science

This compound has applications in the synthesis of novel materials, particularly in the development of polymers and nanocomposites. Its ability to form coordination complexes with metals enhances its utility in creating materials with specific properties, such as increased thermal stability and electrical conductivity.

Case Study: Synthesis of Metal Complexes
A study demonstrated the synthesis of metal complexes using this compound as a ligand. These complexes exhibited unique catalytic properties that could be harnessed in various chemical reactions, showcasing the compound's versatility beyond biological applications .

In Silico Studies

Recent advancements in computational chemistry have led to the use of this compound in virtual screening processes aimed at identifying new drug candidates. Molecular docking studies have been employed to predict the binding affinity of thiazole derivatives to various biological targets, facilitating the rational design of more potent compounds with reduced side effects.

Mechanism of Action

AZD6703 exerts its effects by inhibiting p38 mitogen-activated protein kinase 14 (MAPK14). This kinase is critical for the regulation of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-1 beta. By inhibiting MAPK14, AZD6703 reduces the production of these cytokines, thereby modulating the inflammatory response. The compound is highly selective for the alpha and beta forms of p38 and is inactive at the gamma and delta forms .

Comparison with Similar Compounds

Key Observations :

  • Substituents like bromophenyl (HD30–HD32) or methyl/phenyl groups (4-Methyl-2-phenylthiazole-5-carbohydrazide) modulate electronic properties and steric hindrance, affecting reactivity and target binding .

Key Observations :

  • Anticancer Activity : this compound derivatives exhibit lower IC50 values (micromolar range) compared to benzothiazole analogs, possibly due to reduced steric bulk and enhanced ROS generation .
  • Anti-Tubercular Activity: Benzothiazole derivatives (e.g., 16c–d) show superior activity (MIC = 25–50 μg/mL) over non-fused thiazoles, likely due to improved target affinity in mycobacterial enzymes .
  • Corrosion Inhibition : this compound derivatives with electron-withdrawing groups (e.g., bromophenyl in HD30–HD32) demonstrate higher inhibition efficiency via stronger adsorption on metal surfaces .

Biological Activity

Thiazole-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.

Overview of Thiazole Compounds

Thiazole derivatives are known for their broad spectrum of biological activities. The thiazole ring serves as a crucial pharmacophore in various therapeutic agents, contributing to activities such as:

  • Antimicrobial (antibacterial, antifungal)
  • Anticancer
  • Anti-inflammatory
  • Analgesic
  • Antioxidant

The versatility of thiazole compounds is evident in their incorporation into over 18 FDA-approved drugs .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it and its derivatives possess potent activity against various bacterial strains, including multidrug-resistant organisms.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiazole derivatives against clinically relevant strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like gentamicin. For instance:

CompoundBacterial StrainMIC (µg/mL)Reference Drug MIC (µg/mL)
4S. aureus ATCC 6538P7.8115
4E. coli ATCC 259223.917

These findings suggest that this compound derivatives may serve as effective alternatives in treating resistant infections .

Anticancer Activity

Research indicates that this compound also demonstrates anticancer potential. Various studies have focused on its efficacy against different cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies conducted on Hepatocellular carcinoma cell lines (HepG-2) revealed that specific thiazole derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. For example:

CompoundCell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
9HepG-21.615
10HepG-21.985

The structural activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhanced the anticancer activity of these compounds .

Anti-inflammatory and Analgesic Effects

This compound derivatives have also been investigated for their anti-inflammatory and analgesic properties. In one study, a series of thiazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.

Findings on Anti-inflammatory Activity

The synthesized thiazole carboxamide derivatives showed promising COX inhibition with varying potency across the series, indicating potential for development into anti-inflammatory agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity TypeObserved Effect
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalModerate to good activity against fungal strains
AnticancerSignificant cytotoxicity against various cancer cell lines
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPain relief comparable to standard analgesics

Q & A

Q. What are the standard synthetic protocols for Thiazole-2-carbohydrazide derivatives?

this compound derivatives are typically synthesized via hydrazinolysis of thiazole esters or amides. For example, refluxing ethyl benzo[d]thiazole-2-carboxylate with hydrazine hydrate in ethanol or water yields the corresponding carbohydrazide . Key parameters include solvent choice (water for eco-friendly synthesis or ethanol for higher solubility ), reaction time (1–3 hours), and stoichiometric ratios (e.g., 2.2 equivalents of hydrazine hydrate ).

Q. Which spectroscopic methods are critical for characterizing this compound compounds?

  • 1H/13C NMR : Used to confirm hydrazide formation (e.g., disappearance of ester carbonyl signals and appearance of NH peaks at δ 10–11 ppm ).
  • Mass spectrometry (ESI-MS) : Validates molecular weight and purity .
  • HPLC : Assesses compound purity (e.g., retention times for analogs like 32–36 in peptidomimetic studies ).

Q. What are the primary applications of this compound in drug discovery?

This scaffold is a precursor for pharmacologically active heterocycles, such as antimicrobial thiadiazoles or anticonvulsant analogs like Riluzole derivatives . Its hydrazide group enables condensation with aldehydes/ketones to form bioactive Schiff bases .

Advanced Research Questions

Q. How can solvent selection impact the yield and purity of this compound derivatives?

  • Water : Eco-friendly but may require longer reaction times (e.g., 83% yield in water vs. 22–98% in ethanol ).
  • Ethanol : Enhances solubility of aromatic substrates but risks ester side reactions. Contradictions in yields (e.g., 5% vs. 98% purity in peptidomimetic analogs ) highlight the need for substrate-specific optimization .

Q. What strategies resolve spectral data contradictions in novel this compound analogs?

  • Comparative analysis : Cross-reference with literature NMR shifts (e.g., δ 10.52 ppm for NH in DMSO-d6 ).
  • Solvent effects : Test spectra in polar aprotic solvents (e.g., DMSO vs. CDCl3) to stabilize NH protons .
  • X-ray crystallography : Resolve ambiguities in tautomeric forms or regiochemistry .

Q. How can researchers mitigate side reactions during hydrazide synthesis?

  • Stoichiometric control : Excess hydrazine hydrate (2.2 eq.) minimizes incomplete reactions .
  • Temperature modulation : Reflux at 80–100°C avoids decomposition of sensitive substituents .
  • Purification : Column chromatography or recrystallization removes byproducts like unreacted amines or hydrazine adducts .

Q. What computational methods support the design of this compound-based therapeutics?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) for reactivity tuning .
  • Molecular docking : Screen derivatives against targets (e.g., GABA receptors for anticonvulsant activity ).
  • ADMET profiling : Use tools like SwissADME to optimize pharmacokinetics .

Methodological Guidance

  • Experimental design : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis-driven studies .
  • Data interpretation : Use PICO frameworks to align spectral data with biological outcomes .
  • Reproducibility : Document solvent grades, reaction atmospheres, and purification steps meticulously .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.